Procurement-Grade Purity Specification: Target Compound vs. Closest Commercially Available Analogs
The target compound is consistently listed at ≥95% purity by commercial suppliers . The closest commercially listed analogs — 2-phenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide, 2-(p-tolyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide, and 2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide — are also specified at 95% purity , indicating no purity-based differentiation.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC, typical vendor specification) |
| Comparator Or Baseline | 2-Phenyl, 2-(p-tolyl), 2-(naphthalen-1-yl) analogs: ≥95% (same supplier platform) |
| Quantified Difference | 0% difference in stated purity threshold |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; actual batch-specific purity may vary |
Why This Matters
Purity equivalence means procurement decisions must rely on other differentiating factors; no inherent quality advantage exists based on commercial purity specifications alone.
